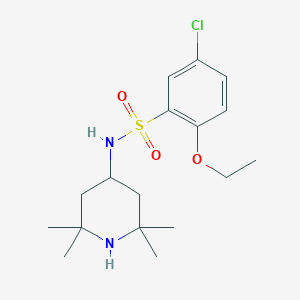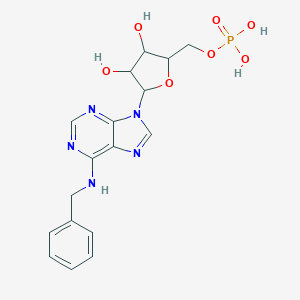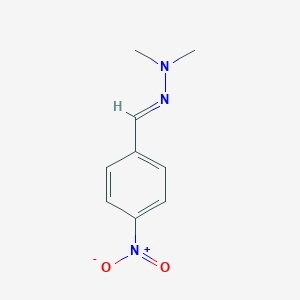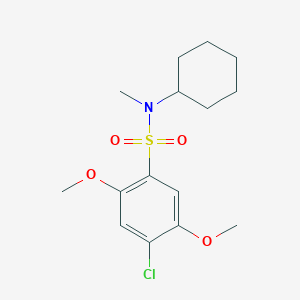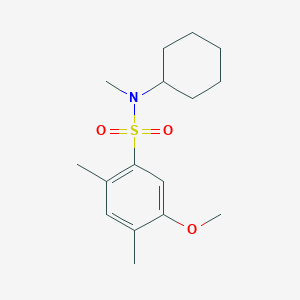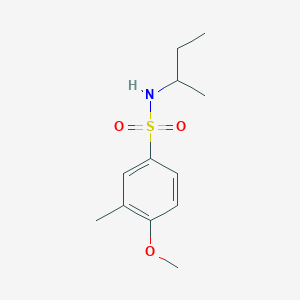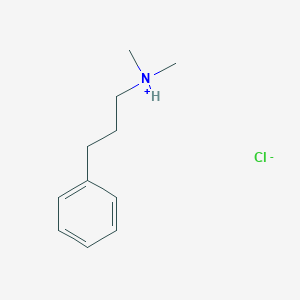
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is an organic compound with the molecular formula C11H17N.HCl. This compound is also known as N,N-dimethyl-3-phenylpropylamine hydrochloride, or simply as D2PA hydrochloride.
Mecanismo De Acción
The exact mechanism of action of propylamine, N,N-dimethyl-3-phenyl-, hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This results in increased dopamine activity, which can have a number of effects on the brain and body.
Biochemical and Physiological Effects:
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, which can lead to increased mood, motivation, and pleasure. It has also been found to have anticonvulsant and antipsychotic effects, which may be due to its ability to modulate neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available from chemical suppliers. However, one limitation of this compound is that it can be difficult to work with due to its high melting point and low solubility in some solvents.
Direcciones Futuras
There are a number of future directions for research on propylamine, N,N-dimethyl-3-phenyl-, hydrochloride. One area of interest is its potential use as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of propylamine, N,N-dimethyl-3-phenyl-, hydrochloride involves the reaction of N,N-dimethyl-3-phenylpropylamine with hydrochloric acid. This reaction produces the hydrochloride salt of the compound, which is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride has a number of scientific research applications. It is commonly used as a reagent in organic synthesis, and it is also used as a starting material for the synthesis of other compounds. In addition, it has been found to have a number of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects.
Propiedades
Número CAS |
10344-82-8 |
|---|---|
Nombre del producto |
Propylamine, N,N-dimethyl-3-phenyl-, hydrochloride |
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
dimethyl(3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H17N.ClH/c1-12(2)10-6-9-11-7-4-3-5-8-11;/h3-5,7-8H,6,9-10H2,1-2H3;1H |
Clave InChI |
VEZGIHXTYFPGNA-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCCC1=CC=CC=C1.[Cl-] |
SMILES canónico |
C[NH+](C)CCCC1=CC=CC=C1.[Cl-] |
Sinónimos |
dimethyl-(3-phenylpropyl)azanium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



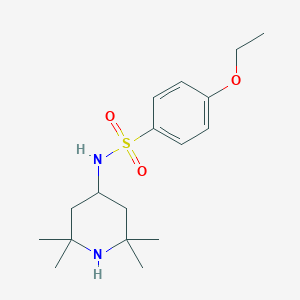
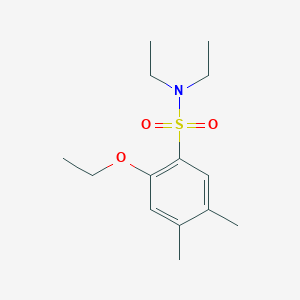
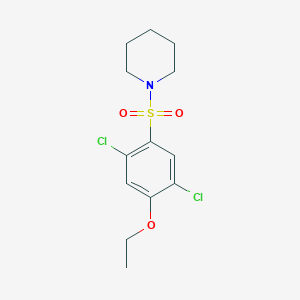
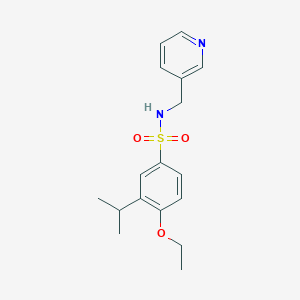
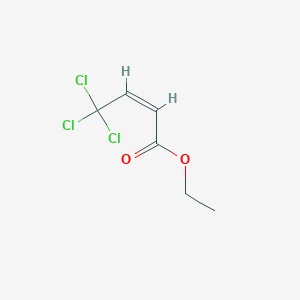
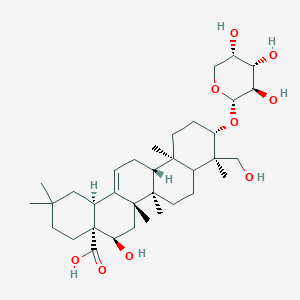
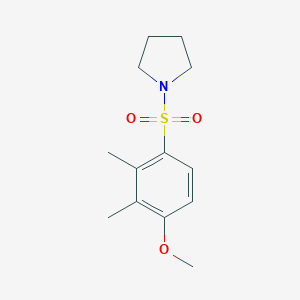
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
